![molecular formula C11H13ClN4O4 B12590633 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid CAS No. 647841-29-0](/img/structure/B12590633.png)
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, cyano groups, and a perchloric acid component, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile typically involves the reaction of pyridine derivatives with cyanoethyl reagents under controlled conditions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . The reaction conditions often involve solvent-free methods or the use of ethanol buffered with sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyridine ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit comparable chemical properties and reactivity.
Uniqueness
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile stands out due to its combination of cyano groups and perchloric acid component, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
647841-29-0 |
|---|---|
Formule moléculaire |
C11H13ClN4O4 |
Poids moléculaire |
300.70 g/mol |
Nom IUPAC |
3-[2-cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid |
InChI |
InChI=1S/C11H12N4.ClHO4/c12-5-1-9-15(10-2-6-13)11-3-7-14-8-4-11;2-1(3,4)5/h3-4,7-8H,1-2,9-10H2;(H,2,3,4,5) |
Clé InChI |
HYBLXORXBUZDQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N(CCC#N)CCC#N.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


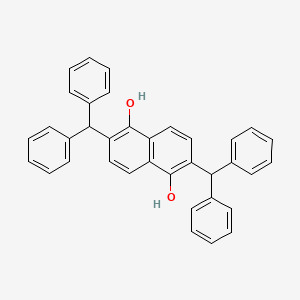
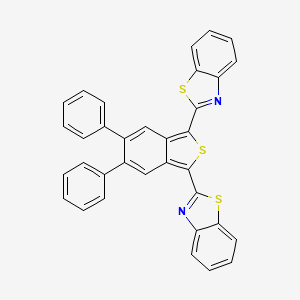
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
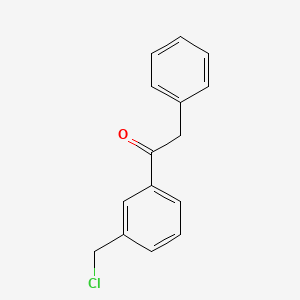
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
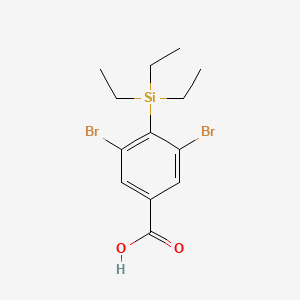
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
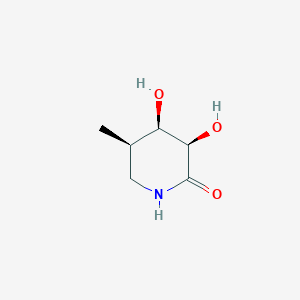
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
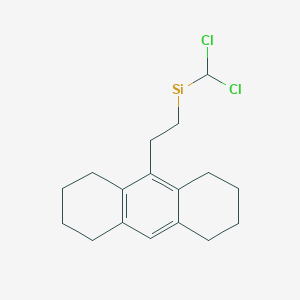
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)
